3-Anilinoimidazolidine-2,4-dione
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Overview
Description
3-Anilinoimidazolidine-2,4-dione is a heterocyclic compound that features an imidazolidine ring fused with a dione structure and an aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Anilinoimidazolidine-2,4-dione typically involves the reaction of aniline with imidazolidine-2,4-dione under specific conditions. One common method is the Knoevenagel condensation, which involves the reaction of aniline with imidazolidine-2,4-dione in the presence of a base such as sodium ethoxide . Another method involves the Bucherer-Bergs reaction, which uses ammonium carbonate and potassium cyanide as reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Techniques such as microwave-assisted synthesis can also be employed to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Anilinoimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can convert the dione structure to a more reduced form.
Substitution: The aniline group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Electrophilic reagents such as halogens or nitro groups can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
3-Anilinoimidazolidine-2,4-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Anilinoimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, its hypoglycemic activity is mediated through the activation of peroxisome proliferator-activated receptor gamma (PPAR-γ), which improves insulin sensitivity . The compound’s antimicrobial action is attributed to its ability to inhibit cytoplasmic Mur ligases, essential enzymes in bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Similar in structure but contains a sulfur atom instead of an aniline group.
Imidazolidine-2,4-dione: Lacks the aniline group, making it less versatile in terms of biological activity.
Uniqueness
3-Anilinoimidazolidine-2,4-dione is unique due to the presence of the aniline group, which enhances its biological activity and allows for a wider range of chemical modifications compared to similar compounds .
Properties
CAS No. |
3019-33-8 |
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Molecular Formula |
C9H9N3O2 |
Molecular Weight |
191.19 g/mol |
IUPAC Name |
3-anilinoimidazolidine-2,4-dione |
InChI |
InChI=1S/C9H9N3O2/c13-8-6-10-9(14)12(8)11-7-4-2-1-3-5-7/h1-5,11H,6H2,(H,10,14) |
InChI Key |
SVVSNFUAOGDDMG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=O)N1)NC2=CC=CC=C2 |
Origin of Product |
United States |
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